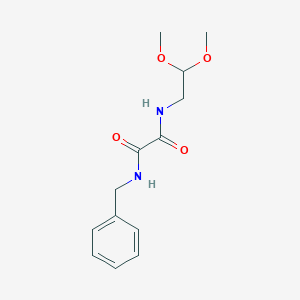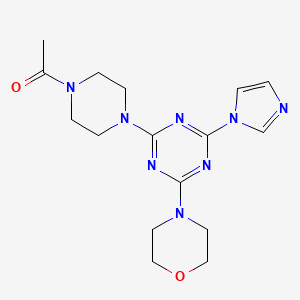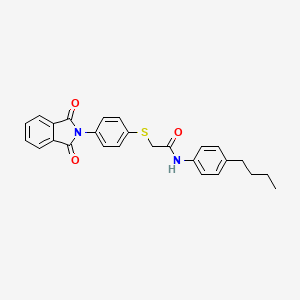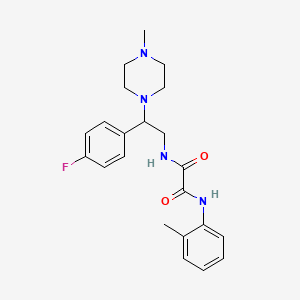![molecular formula C12H13ClN2O5S B2673328 Methyl 2-[(4-chlorophenyl)sulfonyl]-6-oxohexahydro-4-pyridazinecarboxylate CAS No. 339096-87-6](/img/structure/B2673328.png)
Methyl 2-[(4-chlorophenyl)sulfonyl]-6-oxohexahydro-4-pyridazinecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-[(4-chlorophenyl)sulfonyl]-6-oxohexahydro-4-pyridazinecarboxylate (MCP-6-OHP) is an organic compound that has been extensively studied in the scientific community. It has a wide range of applications, including in the fields of medicinal chemistry, drug discovery, and biochemistry. MCP-6-OHP is a unique and complex molecule that has been used in a variety of laboratory experiments and has been found to have interesting biochemical and physiological effects.
Applications De Recherche Scientifique
Antimicrobial Activity
The compound has been investigated for its antimicrobial potential. Specifically, the derivative 2-{4-[(4-chlorophenyl)sulfonyl]benzamido}-3-methylbutanoic acid and the corresponding 1,3-oxazol-5(4H)-one demonstrated activity against Gram-positive bacterial strains . Additionally, a novel 1,3-oxazole containing a phenyl group at the 5-position exhibited antimicrobial activity against the Candida albicans strain .
Antitubercular Properties
While not directly studied for antitubercular activity, similar compounds with structural features like the 1,3,4-oxadiazol-3(2H)-yl moiety have shown promise against Mycobacterium tuberculosis (MTB). Further exploration of this compound class may reveal potential antitubercular effects .
Anti-Cancer Potential
Although not specifically tested for anti-cancer properties, the compound’s structural motifs could be relevant. For instance, derivatives containing the 2,3,4,5-tetrahydro-1H-pyrido-[4,3-b]indole scaffold have been explored as anti-tumor agents. Investigating this compound’s effects on cancer cells could be worthwhile .
Toxicity Studies
Understanding the toxicity profile of this compound is crucial. In silico studies can provide insights into its potential mechanism of action and any associated toxic effects. Researchers have evaluated its toxicity to aquatic crustaceans, such as Daphnia magna .
Propriétés
IUPAC Name |
methyl 2-(4-chlorophenyl)sulfonyl-6-oxodiazinane-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2O5S/c1-20-12(17)8-6-11(16)14-15(7-8)21(18,19)10-4-2-9(13)3-5-10/h2-5,8H,6-7H2,1H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRQJOFNMFIBWJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(=O)NN(C1)S(=O)(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(1H-benzo[d]imidazol-1-yl)-N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)acetamide](/img/structure/B2673246.png)





![N-(2-(1H-pyrazol-1-yl)ethyl)-N-(benzo[d]thiazol-2-yl)-2-(2-fluorophenoxy)acetamide](/img/structure/B2673255.png)
![Ethyl 4-[(8-methoxy-2-oxochromen-3-yl)carbonyl]piperazinecarboxylate](/img/structure/B2673257.png)
![1-(2,3-Dimethoxyphenyl)-6,7-dimethyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2673260.png)
![8-(2,3-Dimethylphenyl)-1,6,7-trimethyl-1,3,5-trihydro-4-imidazolino[1,2-h]puri ne-2,4-dione](/img/structure/B2673261.png)



![[2-(6-Cyclopropylpyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-(4,4-difluorocyclohexyl)methanone](/img/structure/B2673268.png)